

Fundamental Properties of 1H-Indole-3-thiol

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Compound Focus: 1H-Indole-3-thiol

CAS No.: 480-94-4

Cat. No.: S772781

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1H-Indole-3-thiol (CAS 480-94-4), also known as 3-mercaptoindole, is a heterocyclic compound with a molecular formula of C_8H_7NS and a molecular weight of 149.21 g/mol [1]. Its structure features both an indole ring system and a thiol group, making it a valuable scaffold in organic synthesis.

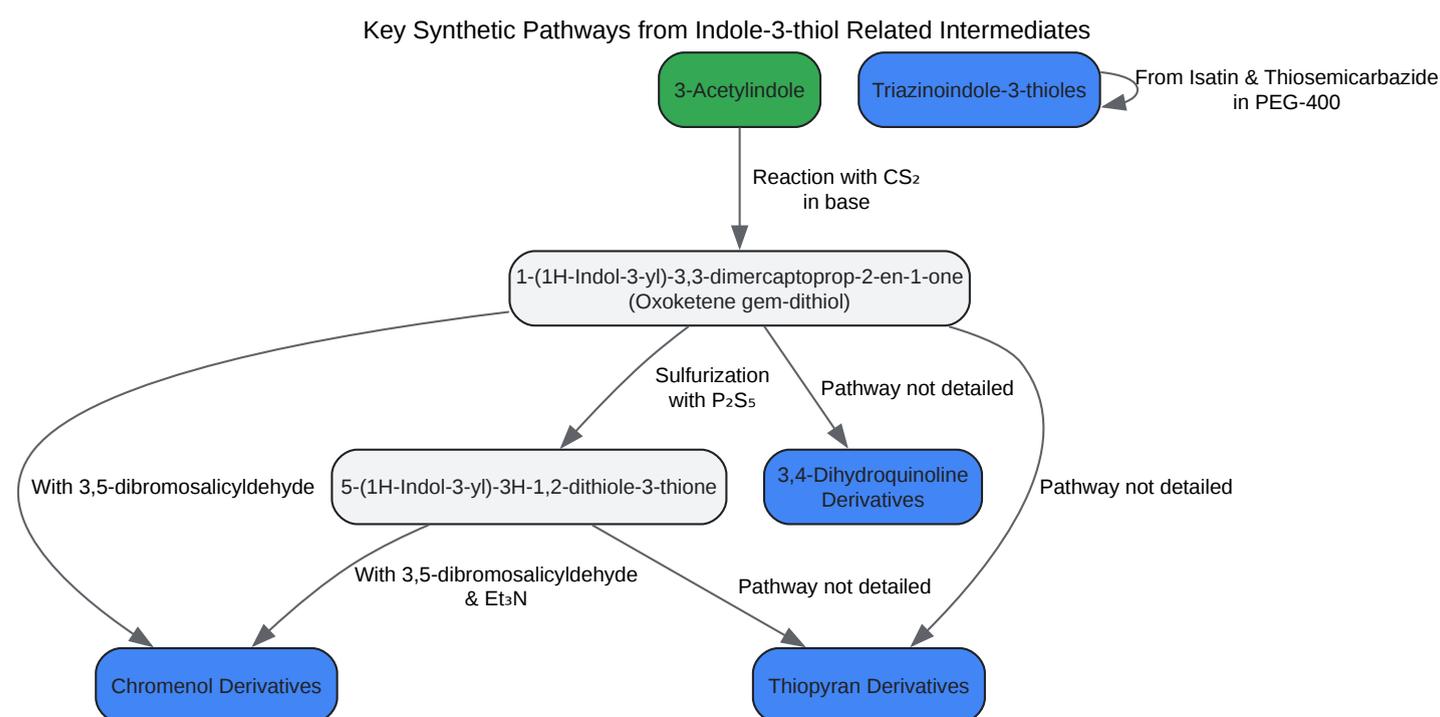
Table 1: Physicochemical Properties of 1H-Indole-3-thiol [1]

Property	Value / Description
Appearance	Crystalline solid
Melting Point	97-100 °C
Boiling Point	326.6 °C at 760 mmHg
Density	1.303 g/cm ³
Vapor Pressure	0.000406 mmHg at 25°C
pKa	7.42 ± 0.30 (Predicted)
LogP	2.46 (indicates moderate lipophilicity)
Storage Conditions	-20°C Freezer

Synthetic Applications and Derived Heterocycles

1H-Indole-3-thiol and its oxidized or functionalized derivatives serve as key intermediates for constructing pharmacologically active nitrogen-sulfur heterocycles.

Diagram: Synthetic Pathways from Indole-3-thiol Precursors



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Table 2: Heterocyclic Systems Derived from Indole-3-thiol Related Intermediates

Heterocyclic System	Key Structural Features	Potential/Reported Biological Activity
1,2-Dithiole-3-thione [2]	Contains S-S and C=S bonds; conjugated system.	Antioxidant, chemopreventive, anti-HIV, cytoprotective.

Heterocyclic System	Key Structural Features	Potential/Reported Biological Activity
Chromenol & Quinoline [2]	Fused indole with oxygen (chromene) or nitrogen (quinoline) heterocycles.	Antimicrobial.
Thiopyran [2]	Six-membered ring containing sulfur.	Antimicrobial.
[1,2,4]Triazino[5,6-b]indole [3]	Fused triazine and indole system with -OH or -SH group.	Bioactive; relevant in drug discovery.

Biological Relevance and Drug Development

Compounds derived from or related to the indole-3-thiol scaffold show significant promise in pharmaceutical research.

- **Antimicrobial Agents:** A 2021 study synthesized heterocyclic scaffolds incorporating an indole moiety, similar to what can be derived from indole-3-thiol precursors. Molecular docking studies showed these compounds interact strongly with target enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14 α -demethylase. One compound, in particular, exhibited binding energies lower than the standard drug ampicillin and demonstrated excellent *in vitro* antimicrobial activity against Gram-positive (*Bacillus subtilis*), Gram-negative (*E. coli*) bacteria, and fungi (*Candida albicans*, *Aspergillus flavus*) [2].
- **Anticancer Potential:** While not directly on the thiol, research on related indole compounds like Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) is extensive. These are bioactive compounds found in cruciferous vegetables and have shown promising cancer chemopreventive and anti-tumor activities in preclinical and clinical trials by regulating cellular signaling pathways [4]. This underscores the broader pharmaceutical interest in 3-substituted indole structures.

Experimental Protocols

Here is a detailed, actionable protocol for a relevant synthetic procedure.

Protocol 1: Synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thioles [3]

This protocol describes an environmentally benign, catalyst-free method for synthesizing triazinoindole-thioles, a relevant heterocyclic system.

1. Reagents and Materials

- Isatin
- Thiosemicarbazide
- Polyethylene glycol (PEG-400)
- Round-bottom flask (50 mL)
- Heating mantle with magnetic stirrer
- Ice bath

2. Step-by-Step Procedure

- **Reaction Setup:** In a 50 mL round-bottom flask, charge a mixture of isatin (1.0 mmol) and thiosemicarbazide (1.0 mmol) in PEG-400 (3 mL).
- **Heating and Stirring:** Heat the reaction mixture to 70-75°C with continuous stirring.
- **Reaction Monitoring:** Monitor the reaction progress by TLC. Continue stirring for 6-9 hours.
- **Work-up:** After reaction completion (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice with vigorous stirring.
- **Isolation:** Filter the separated solid product.
- **Purification:** Wash the crude product thoroughly with water and recrystallize from ethanol to obtain the pure 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiole.
- **Solvent Recycling:** Recover the PEG-400 aqueous solution by extracting with dichloromethane and evaporating the water. The recycled PEG-400 can be reused.

3. Analysis and Characterization

- **Yield:** This method can achieve yields up to 96% [3].
- **Key Data:** Characterize the final product using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: General Synthesis of 1H-Indole-3-thiol [1]

This is a general method for synthesizing the core **1H-Indole-3-thiol** scaffold itself.

1. Reagents and Materials

- Indole
- Thiourea

- Iodine (I₂)
- Potassium iodide (KI)
- Sodium hydroxide (NaOH)
- Methanol
- Water

2. Step-by-Step Procedure

- **Reaction:** Combine indole, thiourea, iodine, and potassium iodide in methanol. Stir the mixture at room temperature (20°C) for 1-2 hours.
- **Hydrolysis:** Add an aqueous sodium hydroxide solution to the reaction mixture. Heat the resulting mixture to 85°C for 30 minutes.
- **Isolation and Purification:** Work up the reaction to isolate the product. **1H-Indole-3-thiol** is obtained with a reported yield of up to 89.0% [1].

3. Analysis and Characterization

- **Purity:** The product is available commercially with purities of 94-97% [1].
- **Key Data:** Use the physicochemical properties listed in Table 1 for identification.

Critical Notes for Researchers

- **Handling and Stability:** **1H-Indole-3-thiol** contains a thiol group, which can be prone to oxidation, potentially forming disulfide bridges. It should be handled under an inert atmosphere and stored at -20°C [1]. Always check for disulfide formation before use in synthesis.
- **Solubility and Bioavailability:** Like many indole derivatives (e.g., I3C and DIM), compounds based on **1H-Indole-3-thiol** may face challenges with low aqueous solubility and poor bioavailability [4]. Formulation strategies, such as encapsulation or the use of pro-drugs, should be considered during drug development.
- **Synthetic Versatility:** The true value of **1H-Indole-3-thiol** in research lies in its role as a precursor. Its functional groups allow it to be easily incorporated into larger, more complex heterocyclic systems that are privileged structures in medicinal chemistry [2] [3].

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